molecular formula C15H11ClN2O B1593559 4-Chloro-2-(4-methoxyphenyl)quinazoline CAS No. 55391-00-9

4-Chloro-2-(4-methoxyphenyl)quinazoline

Cat. No. B1593559
CAS RN: 55391-00-9
M. Wt: 270.71 g/mol
InChI Key: CRHKQTMYCDKELI-UHFFFAOYSA-N
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Description

  • Purity : Approximately 95%

Scientific Research Applications

Biological Activities

4-Chloro-2-(4-methoxyphenyl)quinazoline and its derivatives have been reported to possess a range of biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties (Osarumwense Peter Osarodion, 2023).

Pharmacological Screening

Some novel quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. These compounds show potential as sources for the development of drugs with fewer side effects (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).

Antitumor Activity

Specific derivatives of quinazoline have been investigated for their antitumor properties. Compounds like 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one have shown effectiveness against various cell lines, indicating their potential as templates for future antitumor agents (Nagwa M. Abdel Gawad, Hanan H. Georgey, Riham M. Youssef, Nehad A. El-Sayed, 2010).

Synthesis Methods

Research has been conducted on the synthesis of specific quinazoline derivatives, such as 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839), which is achieved through a multi-step process starting from simpler compounds. This synthesis approach offers advantages like mild reaction conditions and convenient operation (Gong Ping, 2005).

Antihypertensive Screening

Quinazoline derivatives have been synthesized and tested for their antihypertensive activity. Certain compounds showed good to moderate activity in this domain, suggesting their potential use as antihypertensive agents (M. Rahman, Ankita Rathore, A. Siddiqui, G. Parveen, M. Shahar Yar, 2014).

Cytotoxicity Studies

Studies on the cytotoxic effects of quinazoline derivatives against tumor cells have shown promising results. Compounds like 2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride demonstrated significant antiproliferative properties, indicating their potential as antitumor drugs (J. Perchellet, Andrew M. Waters, E. Perchellet, V. K. Naganaboina, K. Chandra, J. Desper, S. Rayat, 2011).

Safety And Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for safety information.

properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHKQTMYCDKELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352708
Record name 4-chloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-methoxyphenyl)quinazoline

CAS RN

55391-00-9
Record name 4-chloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MK Krapf, J Gallus, M Wiese - European journal of medicinal chemistry, 2017 - Elsevier
Expression of ABCG2, a member of the ABC transporter superfamily, has been correlated to the clinical outcome of multiple cancers and is often associated with the occurrence of …
Number of citations: 47 www.sciencedirect.com
MJ Mphahlele, HK Paumo, AM El-Nahas… - Molecules, 2014 - mdpi.com
The 2-aryl-6,8-dibromo-4-chloroquinazolines derived from the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones were subjected to the Sonogashira cross-coupling with terminal acetylenes at …
Number of citations: 34 www.mdpi.com
HK Paumo - 2014 - core.ac.uk
The 2-aryl-6, 8-dibromoquinazolin-4 (3H)-ones were prepared in a single-pot operation by condensing 6, 8-dibromoanthranilamide and aryl aldehydes in the presence of molecular …
Number of citations: 3 core.ac.uk
MJ Mphahlele, MM Maluleka - Molecules, 2014 - mdpi.com
Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi…
Number of citations: 31 www.mdpi.com
KB Dilebo, NJ Gumede, W Nxumalo… - Journal of Molecular …, 2021 - Elsevier
A series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines were successfully prepared via Sonogashira cross-coupling and dechloroamination reactions on the C(4)-Cl position …
Number of citations: 5 www.sciencedirect.com
KB Dilebo - 2019 - ulspace.ul.ac.za
Imidazolyl-ethanamine Schiff base ligands of the N^N type were prepared by condensation reaction of histamine dihydrochloride with para-substituted aldehyde derivatives to yield: (E)-…
Number of citations: 0 ulspace.ul.ac.za

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